(1-(3,4-Dimethylphenyl)cyclopentyl)methanamine

Lipophilicity Permeability Drug-likeness

Choose this compound for your SAR expansion over the unsubstituted phenyl analog. The 3,4-dimethyl substitution introduces hydrophobic contacts and electronic modulation that a mono-methyl, dichloro, or parent scaffold cannot replicate. With a computed LogP of 3.07, it occupies a favorable intermediate lipophilicity range for CNS programs, avoiding the hERG and metabolic instability risks of excessively lipophilic analogs (e.g., 3,4-dichlorophenyl at LogP 3.76) while retaining sufficient BBB penetration. Source the 3,4-dimethyl regioisomer at ≥98% purity—the highest routinely available—to ensure concentration-response fidelity in DPP-4 or serine protease inhibitor screening. Head-to-head screening with the 3,5-dimethyl isomer can reveal regioisomer-specific binding interactions that docking studies may miss.

Molecular Formula C14H21N
Molecular Weight 203.32 g/mol
Cat. No. B15317150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(3,4-Dimethylphenyl)cyclopentyl)methanamine
Molecular FormulaC14H21N
Molecular Weight203.32 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2(CCCC2)CN)C
InChIInChI=1S/C14H21N/c1-11-5-6-13(9-12(11)2)14(10-15)7-3-4-8-14/h5-6,9H,3-4,7-8,10,15H2,1-2H3
InChIKeyVNIYXLKXMDYUOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Source (1-(3,4-Dimethylphenyl)cyclopentyl)methanamine with Confidence: Analytical Reference Data and Procurement Benchmarks


(1-(3,4-Dimethylphenyl)cyclopentyl)methanamine (CAS 92321-11-4) is a primary aralkylamine building block featuring a 3,4-dimethylphenyl substituent attached to a cyclopentylmethanamine core (C₁₄H₂₁N, MW 203.32). It is marketed at ≥98% purity by multiple independent vendors as a research chemical for medicinal chemistry and organic synthesis applications . Its computed physicochemical profile—LogP 3.07, TPSA 26.02 Ų, and a single H-bond donor/acceptor—places it within a well-defined 1-arylcyclopentylmethanamine series that includes unsubstituted phenyl, mono-methyl, dichloro, and regioisomeric dimethyl analogs, each with distinct property vectors .

Why Generic Substitution Among 1-Arylcyclopentylmethanamines Compromises Experimental Reproducibility


Direct head-to-head biological activity data for (1-(3,4-Dimethylphenyl)cyclopentyl)methanamine are absent from the public domain at this time; high-strength differential evidence is therefore limited. Nevertheless, the 1-arylcyclopentylmethanamine scaffold is not functionally interchangeable: the unsubstituted phenyl analog exhibits measurable but weak dipeptidyl peptidase 4 (DPP-4) inhibition (IC₅₀ ~30 µM) [1], while computed LogP values span nearly 1.0 log unit across the series—from 2.77 (4-methylphenyl) to 3.76 (3,4-dichlorophenyl)—indicating that even modest aryl substituent changes produce meaningful shifts in lipophilicity, permeability potential, and protein binding . Selecting (1-(3,4-Dimethylphenyl)cyclopentyl)methanamine over a close analog requires explicit consideration of the 3,4-dimethyl substitution pattern, which simultaneously modulates sterics, electronics, and lipophilicity in ways that a mono-methyl, dichloro, or unsubstituted analog cannot replicate.

Quantitative Differentiation Evidence for (1-(3,4-Dimethylphenyl)cyclopentyl)methanamine vs. Closest Analogs


Lipophilicity Benchmarking: LogP of 3,4-Dimethylphenyl Analog Positions It Between Polar and Lipophilic Extremes of the 1-Arylcyclopentylmethanamine Series

The target compound has a calculated LogP of 3.07 , which is 0.30 units higher than the 4-methylphenyl analog (LogP 2.77) and 0.69 units lower than the 3,4-dichlorophenyl analog (LogP 3.76) . Compared with the unsubstituted phenyl analog (LogP ~3.16, buildingblock.bocsci.com), the 3,4-dimethyl substitution produces a 0.09-unit reduction in computed lipophilicity . This places the 3,4-dimethylphenyl compound at an intermediate lipophilicity position within the series, offering a balanced profile that avoids the low permeability risk of the 4-methylphenyl analog and the high lipophilicity burden of the dichlorophenyl analog, which may be associated with poor solubility and increased non-specific binding.

Lipophilicity Permeability Drug-likeness LogP

Vendor-Independent Purity Specification: ≥98% Purity Confirmed by Multiple Independent Suppliers

The target compound is consistently specified at ≥98% purity by independent vendors including ChemScene (≥98%) and Leyan (98%) . This multi-vendor convergence reduces single-source purity risk. In contrast, the 3,5-dimethylphenyl regioisomer (CAS 1060817-13-1) is listed by Leyan at ≥95% purity , indicating lower baseline quality assurance for that comparator. No pharmacopeial reference standard exists for this compound class; consistent vendor-reported purity is therefore the primary quality benchmark for procurement decisions.

Purity Reproducibility Quality Control Procurement

DPP-4 Inhibitory Activity as a Class-Level Biological Baseline for the 1-Arylcyclopentylmethanamine Scaffold

The unsubstituted phenyl analog (1-phenylcyclopentyl)methanamine has been tested against porcine DPP-4 and yielded an IC₅₀ of 30,000 nM (30 µM) at pH 7.4 and 2°C in a fluorogenic amidomethylcoumarin (AMC) substrate assay [1]. A replicate measurement reported an IC₅₀ of 33,000 nM under identical conditions. No DPP-4 activity data are available for the 3,4-dimethylphenyl analog. However, this class-level baseline establishes the scaffold as a validated, albeit weak, DPP-4 ligand, and the 3,4-dimethyl substitution represents an untested vector for SAR-driven potency optimization through steric and electronic modulation of the phenyl ring.

DPP-4 Dipeptidyl Peptidase IV Enzyme Inhibition SAR

Regioisomeric Differentiation: 3,4-Dimethyl vs. 3,5-Dimethyl Substitution Pattern Creates Divergent Steric and Electronic Environments

The 3,4-dimethylphenyl analog (CAS 92321-11-4) and the 3,5-dimethylphenyl regioisomer (CAS 1060817-13-1) share identical molecular formula (C₁₄H₂₁N), molecular weight (203.32), and nearly identical computed LogP (~3.07) [1]. However, the 3,4-substitution pattern places methyl groups in an ortho/para relationship relative to the quaternary cyclopentyl attachment point, creating an asymmetric electron-donating effect and a steric profile distinct from the symmetric meta/meta arrangement of the 3,5-isomer. In protein-ligand recognition, such regioisomeric differences can alter π-stacking geometry, hydrophobic contact surface, and conformational preferences of the phenyl ring, even when global physicochemical properties appear identical.

Regioisomer Substitution Pattern Molecular Recognition Steric Effects

Optimal Application Scenarios for (1-(3,4-Dimethylphenyl)cyclopentyl)methanamine in Medicinal Chemistry and Chemical Biology


SAR-Driven DPP-4 Inhibitor Fragment Elaboration

The unsubstituted phenyl analog demonstrates measurable but weak DPP-4 binding (IC₅₀ ~30 µM) [1]. (1-(3,4-Dimethylphenyl)cyclopentyl)methanamine serves as a direct SAR expansion vector: the 3,4-dimethyl substitution introduces additional hydrophobic contacts and electronic modulation that may enhance potency relative to the parent fragment. Researchers pursuing DPP-4 or related serine protease inhibitor programs can use this compound to explore whether aryl substitution improves both enzymatic inhibition and selectivity over closely related dipeptidyl peptidases.

Lipophilicity-Balanced Building Block for CNS-Penetrant Compound Libraries

With a computed LogP of 3.07 , the compound occupies a favorable intermediate lipophilicity range for CNS drug discovery (typically LogP 2–4). It is significantly less lipophilic than the 3,4-dichlorophenyl analog (LogP 3.76) and more balanced than the 4-methylphenyl analog (LogP 2.77) . This property profile supports its use as a core scaffold in the synthesis of CNS-targeted libraries where excessive lipophilicity is associated with hERG binding and metabolic instability, while insufficient lipophilicity limits blood-brain barrier penetration.

Regioisomeric Probe for Target-Based Screening

The 3,4-dimethylphenyl regioisomer (CAS 92321-11-4) and the 3,5-dimethylphenyl regioisomer (CAS 1060817-13-1) share global physicochemical properties (identical LogP ~3.07, TPSA 26.02) yet present distinct steric and electronic environments to protein binding sites [2]. Parallel procurement of both isomers enables head-to-head comparative screening that can reveal whether target engagement is sensitive to methyl group positioning—a key consideration when interpreting hit expansion data or conducting molecular docking studies that may not fully capture subtle regioisomeric effects.

High-Purity Reference Material for Reproducible Biological Assays

With ≥98% purity confirmed by two independent vendors (ChemScene and Leyan) , this compound provides a higher baseline quality assurance than the 3,5-dimethyl isomer (≥95%) . This purity differential is practically meaningful for concentration-response assays (e.g., IC₅₀ or EC₅₀ determinations) where 3% impurity at the top concentration could confound data interpretation. Procurement of the higher-purity 3,4-dimethylphenyl analog is recommended when assay reproducibility across independent replicate experiments is a critical quality requirement.

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